molecular formula C10H14FNO3S2 B14321412 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-75-2

3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide

Cat. No.: B14321412
CAS No.: 108966-75-2
M. Wt: 279.4 g/mol
InChI Key: VCSKMHJYQZYTKJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a fluorine atom, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation has also been reported to enhance reaction rates and yields in the synthesis of sulfonamides .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-4-[(4-carboxybutyl)sulfanyl]benzene-1-sulfonamide.

    Reduction: Formation of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide is unique due to the presence of the hydroxybutyl group, which imparts additional functional versatility compared to other sulfonamides

Properties

CAS No.

108966-75-2

Molecular Formula

C10H14FNO3S2

Molecular Weight

279.4 g/mol

IUPAC Name

3-fluoro-4-(4-hydroxybutylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C10H14FNO3S2/c11-9-7-8(17(12,14)15)3-4-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6H2,(H2,12,14,15)

InChI Key

VCSKMHJYQZYTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)SCCCCO

Origin of Product

United States

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